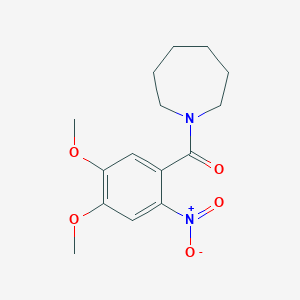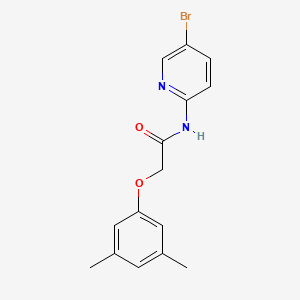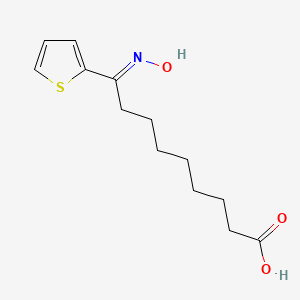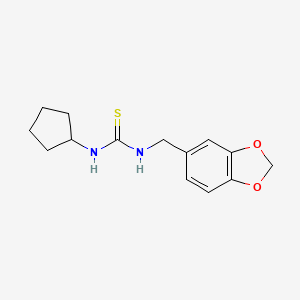
1-(4,5-dimethoxy-2-nitrobenzoyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,5-dimethoxy-2-nitrobenzoyl)azepane, also known as DNO, is a compound that has been widely studied for its potential applications in scientific research. DNO is a derivative of benzoylazepine and belongs to the class of nitrobenzoyl compounds. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of 1-(4,5-dimethoxy-2-nitrobenzoyl)azepane is not fully understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways in the body. This compound has been found to interact with proteins such as tubulin and microtubules, which play a role in cell division and migration.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. Some of the effects of this compound include:
1. Anti-cancer properties: this compound has been found to induce apoptosis in cancer cells and inhibit tumor growth.
2. Neuroprotective properties: this compound has been found to improve cognitive function and exhibit neuroprotective properties.
3. Vasodilatory properties: this compound has been found to exhibit vasodilatory properties and reduce blood pressure.
实验室实验的优点和局限性
1-(4,5-dimethoxy-2-nitrobenzoyl)azepane has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. High purity: this compound can be synthesized with high purity, making it suitable for use in lab experiments.
2. Wide range of applications: this compound has been found to exhibit a range of biochemical and physiological effects, making it suitable for a wide range of applications.
Some of the limitations of this compound include:
1. Limited solubility: this compound has limited solubility in water, which can make it difficult to work with in lab experiments.
2. Limited stability: this compound has limited stability, which can make it difficult to store and transport.
未来方向
There are several future directions for the study of 1-(4,5-dimethoxy-2-nitrobenzoyl)azepane. Some of the areas where this compound could be further studied include:
1. Cancer Research: this compound could be further studied for its potential use in cancer treatment. The compound could be tested in preclinical and clinical trials to determine its efficacy and safety.
2. Neurological Disorders: this compound could be further studied for its potential use in the treatment of neurological disorders. The compound could be tested in animal models to determine its effects on cognitive function and neuroprotection.
3. Cardiovascular Disease: this compound could be further studied for its potential use in the treatment of cardiovascular disease. The compound could be tested in animal models to determine its effects on blood pressure and vasodilation.
In conclusion, this compound, or this compound, is a promising compound that has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects, making it suitable for a wide range of applications. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
合成方法
The synthesis of 1-(4,5-dimethoxy-2-nitrobenzoyl)azepane involves the reaction of 1-(4,5-dimethoxy-2-nitrophenyl)propan-1-one with 1-aminocaprolactam in the presence of sodium hydride. The reaction is carried out in a solvent such as dimethylformamide and yields this compound as the final product. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
科学研究应用
1-(4,5-dimethoxy-2-nitrobenzoyl)azepane has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. Some of the areas where this compound has been studied include:
1. Cancer Research: this compound has been found to exhibit anti-cancer properties and has been studied for its potential use in cancer treatment. The compound has been found to induce apoptosis in cancer cells and inhibit tumor growth.
2. Neurological Disorders: this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. The compound has been found to exhibit neuroprotective properties and improve cognitive function.
3. Cardiovascular Disease: this compound has been studied for its potential use in the treatment of cardiovascular disease. The compound has been found to exhibit vasodilatory properties and reduce blood pressure.
属性
IUPAC Name |
azepan-1-yl-(4,5-dimethoxy-2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-21-13-9-11(12(17(19)20)10-14(13)22-2)15(18)16-7-5-3-4-6-8-16/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCCUULQQPGRNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCCCCC2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5695192.png)

![N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5695206.png)
![methyl 4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5695213.png)


![methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate](/img/structure/B5695232.png)
![ethyl 7-hydroxy-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5695239.png)

![2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole](/img/structure/B5695250.png)
![N'-[2-(4-methoxyphenyl)acetyl]propanohydrazide](/img/structure/B5695255.png)

![1-(4-fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5695264.png)